Cas no 101091-67-2 (1-ethyl-3-(4-nitrophenyl)-1-phenylurea)

1-ethyl-3-(4-nitrophenyl)-1-phenylurea structure
101091-67-2 structure
Product Name:1-ethyl-3-(4-nitrophenyl)-1-phenylurea
CAS No:101091-67-2
MF:C15H15N3O3
MW:285.297903299332
CID:1130956
PubChem ID:14173602
Update Time:2025-04-20

1-ethyl-3-(4-nitrophenyl)-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-3-(4-nitrophenyl)-1-phenylurea
    • 1-Aethyl-1-phenyl-3-&lt
    • 4-nitro-phenyl&gt
    • -harnstoff
    • CTK0G8447
    • N-ethyl-N'-(4-nitro-phenyl)-N-phenyl-urea
    • Urea, N-ethyl-N'-(4-nitrophenyl)-N-phenyl-
    • ACMC-20m45m
    • N-Aethyl-N'-(4-nitro-phenyl)-N-phenyl-harnstoff
    • AGN-PC-000JGT
    • 1-Aethyl-1-phenyl-3-< 4-nitro-phenyl> -harnstoff; CTK0G8447; N-ethyl-N'-(4-nitro-phenyl)-N-phenyl-urea; Urea, N-ethyl-N'-(4-nitrophenyl)-N-phenyl-; ACMC-20m45m; N-Aethyl-N'-(4-nitro-phenyl)-N-phenyl-harnstoff; AGN-PC-000JGT;
    • 101091-67-2
    • DTXSID00556936
    • N-Ethyl-N'-(4-nitrophenyl)-N-phenylurea
    • Inchi: 1S/C15H15N3O3/c1-2-17(13-6-4-3-5-7-13)15(19)16-12-8-10-14(11-9-12)18(20)21/h3-11H,2H2,1H3,(H,16,19)
    • InChI Key: CIHPZFSLVZJINP-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC(=CC=1)[N+](=O)[O-])N(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 285.11145
  • Monoisotopic Mass: 285.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 78.2Ų

Experimental Properties

  • PSA: 75.48
  • LogP: 4.24940
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